(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-9-5-6-13(20(23)24)11(7-9)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDEESKHDPVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides, suggesting that this compound may also interact with amino acids or proteins.
Mode of Action
Related compounds have been used as coupling reagents in peptide synthesis. This suggests that this compound might also interact with its targets by forming bonds with them, facilitating the synthesis of larger molecules.
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence the pathways related to protein synthesis and modification.
Result of Action
If it acts as a coupling reagent in peptide synthesis, it could facilitate the formation of peptide bonds, leading to the synthesis of proteins or peptides.
Biological Activity
The compound (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate is a derivative of benzotriazine and nitrobenzoate with potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzotriazine core with a nitrobenzoate substituent. Its molecular formula is , with a molecular weight of approximately 295.68 g/mol.
1. Antibacterial Activity
Research indicates that benzotriazine derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that they effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | TBD |
| Target Compound | E. coli | TBD |
2. Anticancer Activity
The anticancer potential of nitrobenzoate-derived compounds has been documented in various studies. For instance, nitrobenzoate derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The target compound's structural features may enhance its affinity for cancer cell receptors, leading to increased cytotoxicity.
A specific case study involving a related compound demonstrated its ability to inhibit tubulin polymerization in cancer cells, which is crucial for cell division . This suggests that the target compound may also exert similar effects.
3. Anti-inflammatory Activity
Benzotriazine derivatives have been associated with anti-inflammatory effects. Research indicates that these compounds can suppress pro-inflammatory cytokines and reduce inflammation in various models . The target compound's nitro group may play a role in modulating inflammatory pathways.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a nitrobenzoate derivative on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM . The study also highlighted the compound's ability to inhibit angiogenesis, a critical factor in tumor progression.
- Antibacterial Testing : Another investigation assessed the antibacterial activity of various benzotriazine derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as therapeutic agents .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating various diseases, particularly cancer. The structural features of benzotriazine derivatives have been linked to enhanced drug efficacy and selectivity against cancer cells. For instance, research indicates that modifications to the benzotriazine core can improve the compound's pharmacokinetic properties and reduce toxicity .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its ability to form stable complexes with metal ions allows for accurate quantification in environmental samples. Studies have demonstrated its effectiveness in quality control testing and environmental monitoring, where it provides reliable results for detecting contaminants .
Polymer Science
The compound is also significant in polymer science , where it contributes to the formulation of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it valuable in manufacturing durable materials. Research has shown that polymers containing benzotriazine derivatives exhibit improved resistance to thermal degradation and mechanical stress .
Agricultural Chemistry
In agricultural chemistry, (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate is explored for developing agrochemicals such as fungicides and herbicides. The compound's efficacy in protecting crops against pests and diseases plays a crucial role in sustainable agricultural practices. Studies indicate that its application can lead to increased crop yields while minimizing environmental impact .
Material Science
Research in material science has identified this compound as a candidate for creating novel materials with unique properties. Its potential applications include electronics and energy sectors, where enhanced conductivity or light absorption is desirable. The exploration of its properties may lead to advancements in the development of innovative materials for various technological applications .
Data Tables
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical | Synthesis of cancer-targeting drugs | Enhanced efficacy and reduced toxicity |
| Analytical Chemistry | Detection of metal ions | Accurate results in environmental monitoring |
| Polymer Science | Formulation of durable polymers | Improved thermal stability and mechanical strength |
| Agricultural Chemistry | Development of fungicides and herbicides | Increased crop protection and yield |
| Material Science | Creation of novel materials | Enhanced conductivity and light absorption |
Case Studies
- Pharmaceutical Research : A study published in a peer-reviewed journal highlighted a derivative of this compound that showed promising results in inhibiting tumor growth in vitro. The research focused on optimizing the chemical structure to enhance bioavailability .
- Environmental Monitoring : A case study demonstrated the use of this compound as a reagent for detecting lead contamination in soil samples. The results indicated high sensitivity and specificity compared to traditional methods .
- Polymer Development : Research on polymer composites incorporating benzotriazine derivatives revealed significant improvements in mechanical properties under stress testing conditions, suggesting potential applications in aerospace materials .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison via Molecular Properties
The table below highlights key differences between the target compound and structurally related analogs from recent research:
*Calculated based on structural components.
Key Observations:
- Core Heterocycle: The target compound’s benzotriazinone core differs from phthalazinone (A22, B2) or triazine (5l) backbones, impacting electronic properties and target selectivity.
- Molecular Weight : The target compound (371.71 g/mol) is smaller than A22 (499.23 g/mol) and 5l (567.35 g/mol), suggesting better bioavailability for central nervous system targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically required, involving nitration, esterification, and coupling reactions. For example, nitration of 5-chloro-2-nitrobenzoic acid derivatives can be optimized using mixed acids (H₂SO₄/HNO₃) at 0–5°C to minimize byproducts. Coupling with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol may require carbodiimide-mediated esterification (e.g., DCC/DMAP) in anhydrous DCM. Reaction yields (typically 60–80%) depend on stoichiometric ratios, temperature control, and purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis to verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
- Kinetic analysis : Use Arrhenius plots to predict shelf-life at standard storage conditions.
- Degradation product identification : Employ LC-MS/MS to characterize hydrolytic or oxidative byproducts (e.g., nitro group reduction or benzotriazinone ring cleavage) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response standardization : Test the compound across a logarithmic concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
- Mechanistic assays : Compare ROS generation (via DCFH-DA fluorescence) and mitochondrial membrane potential (JC-1 staining) to distinguish cytotoxic from targeted antiviral activity.
- Control experiments : Use siRNA knockdown of proposed targets (e.g., viral proteases) to validate specificity .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Photolysis studies : Expose aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS.
- Biodegradation assays : Use OECD 301F guidelines with activated sludge to measure % mineralization (CO₂ evolution).
- Soil adsorption experiments : Apply batch equilibrium methods to determine Kₐ (adsorption coefficient) using loam and sandy soils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
